molecular formula C21H22N2O4 B3903516 4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3903516
M. Wt: 366.4 g/mol
InChI Key: CADRXWZLPUKCSP-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylaminoethyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzoyl chloride with 2-(dimethylamino)ethylamine to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and benzoyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties .

Uniqueness

The uniqueness of 4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22(2)12-13-23-18(14-8-10-16(24)11-9-14)17(20(26)21(23)27)19(25)15-6-4-3-5-7-15/h3-11,18,24-25H,12-13H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRXWZLPUKCSP-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-BENZOYL-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.